(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid
CAS No.:
Cat. No.: VC17514043
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9FN2O2 |
|---|---|
| Molecular Weight | 184.17 g/mol |
| IUPAC Name | (3R)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H9FN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
| Standard InChI Key | LZGXQXMEWAOLCH-ZCFIWIBFSA-N |
| Isomeric SMILES | C1=CC(=NC=C1F)[C@@H](CC(=O)O)N |
| Canonical SMILES | C1=CC(=NC=C1F)C(CC(=O)O)N |
Introduction
Synthesis Methods
The synthesis of similar fluorinated amino acids typically involves nucleophilic substitutions and coupling reactions. These methods can be tailored to achieve high yields and selectivity by using appropriate reagents and conditions.
-
Nucleophilic Substitution: This method involves replacing a leaving group in the pyridine ring with a fluorine atom.
-
Coupling Reactions: Techniques such as Suzuki or Heck coupling can be used to attach the fluorinated pyridine moiety to the propanoic acid backbone.
Potential Applications
Fluorinated amino acids, including those with pyridine moieties, have several potential applications:
-
Medicinal Chemistry: They can serve as building blocks for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
-
Biochemistry: These compounds are used in biochemical assays to study protein interactions and modifications.
-
Drug Design: The unique structural features of fluorinated amino acids allow researchers to design novel compounds with improved efficacy and reduced side effects.
Research Findings and Challenges
While specific research findings on (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid are not available, studies on similar compounds highlight the importance of fluorination in enhancing biological activity. The fluorine atom can increase lipophilicity, which may improve binding affinities to biological targets such as enzymes or receptors.
Safety Considerations
Handling fluorinated compounds requires caution due to potential hazards such as skin and eye irritation. It is essential to follow proper safety protocols when working with these chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume